2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide
Overview
Description
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is a chemical compound with a molecular formula of C8H11ClN2O2 It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide typically involves the reaction of nicotinamide with 2-chloroethanol and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves:
- The intermediate is then reacted with methylamine to yield this compound.
Nicotinamide: reacting with in the presence of a base such as sodium hydroxide to form an intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide involves its interaction with specific molecular targets. It can modulate enzymatic activity and influence cellular pathways. The hydroxyl and chlorine groups play a crucial role in its binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)acetamide
- 2-Chloro-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride
Uniqueness
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a chloroethyl and methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(5-6-13)9(14)7-3-2-4-11-8(7)10/h2-4,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLVLUNQYQFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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